
3'-Fluoro-biphenyl-4-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-biphenyl-4-propanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a propanoic acid group is attached to the 4 position of the biphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-biphenyl-4-propanoic acid typically involves the coupling of 2-(3-fluoro-4-bromophenyl) propionic acid with phenylboronic acid under alkaline conditions, catalyzed by palladium on carbon. This method is efficient and yields the desired product with high purity . Another method involves the use of a zinc reagent prepared from trimethyl-chlorosilane as an activating agent, which reacts with 4-bromo-2-fluoro biphenyl to form 2-(2-fluoro-4-biphenylyl) ethyl propionate, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of 3’-Fluoro-biphenyl-4-propanoic acid can be scaled up using the aforementioned synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and zinc reagents are common in industrial settings due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-biphenyl-4-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-biphenyl-4-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Wirkmechanismus
The mechanism of action of 3’-Fluoro-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. It modulates signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a transcription factor involved in cell growth, cell death, and inflammation . Additionally, it has been shown to modulate gamma-secretase activity, reducing amyloid beta levels in Alzheimer’s disease models .
Vergleich Mit ähnlichen Verbindungen
3’-Fluoro-biphenyl-4-propanoic acid can be compared with other similar compounds, such as:
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
TUG-891: A potent and selective agonist for the long chain free fatty acid receptor 4 (FFA4).
2-(Biphenyl-4-yl)propionic acid: A structurally similar compound used in various pharmaceutical applications.
The uniqueness of 3’-Fluoro-biphenyl-4-propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H13FO2 |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
3-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) |
InChI-Schlüssel |
RAOOYVZQJMXATI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


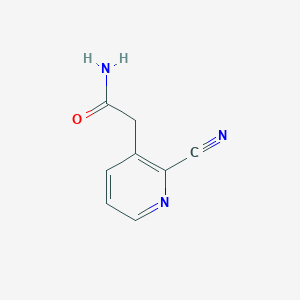
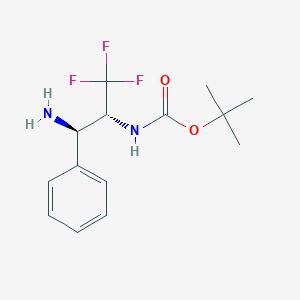
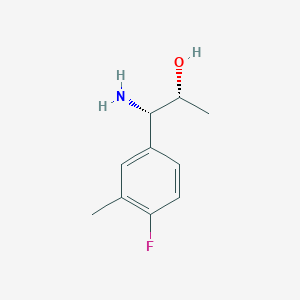
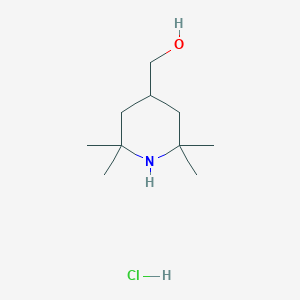

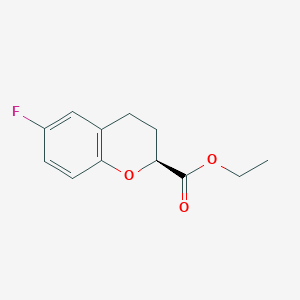
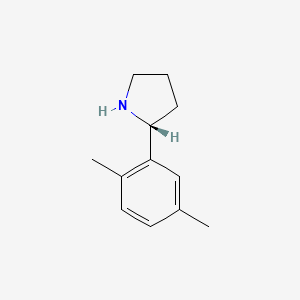



![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)


